3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)quinolin-4(1H)-one
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Overview
Description
3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a morpholine ring, a fluorine atom, and an oxadiazole ring, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the morpholine ring, fluorine atom, and oxadiazole ring through various substitution and coupling reactions. Common reagents used in these steps include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes due to its unique structural features.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE
- **3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE
Uniqueness
The uniqueness of 3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20ClFN4O3 |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
InChI |
InChI=1S/C23H20ClFN4O3/c1-2-28-13-17(23-26-22(27-32-23)14-3-5-15(24)6-4-14)21(30)16-11-18(25)20(12-19(16)28)29-7-9-31-10-8-29/h3-6,11-13H,2,7-10H2,1H3 |
InChI Key |
FAEYWBXFOCFIMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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